molecular formula C11H15BO2 B101724 2-Butyl-4H-1,3,2-benzodioxaborinine CAS No. 18885-81-9

2-Butyl-4H-1,3,2-benzodioxaborinine

Cat. No. B101724
CAS RN: 18885-81-9
M. Wt: 190.05 g/mol
InChI Key: KUCAIHPJCYHJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-4H-1,3,2-benzodioxaborinine, commonly known as BDB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential as a therapeutic agent. BDB belongs to the class of boron-containing compounds, which have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

BDB has been shown to have potential as an anti-cancer agent. In a study conducted by Liu et al. (2018), BDB was found to inhibit the growth of human breast cancer cells in vitro and in vivo. BDB was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDB has been shown to have anti-inflammatory properties. In a study conducted by Wu et al. (2019), BDB was found to reduce inflammation in a mouse model of acute lung injury.

Mechanism Of Action

The exact mechanism of action of BDB is not fully understood. However, it has been suggested that BDB may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BDB has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

BDB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDB has been shown to have antioxidant effects. In a study conducted by Li et al. (2019), BDB was found to protect against oxidative stress in a mouse model of liver injury. BDB has also been shown to have neuroprotective effects. In a study conducted by Zhang et al. (2019), BDB was found to improve cognitive function in a mouse model of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using BDB in lab experiments is its relatively low toxicity. BDB has been shown to have low cytotoxicity in vitro and in vivo. However, one limitation of using BDB in lab experiments is its limited solubility in water. This can make it difficult to administer BDB to cells or animals in a consistent and controlled manner.

Future Directions

There are several future directions for research on BDB. One area of interest is the development of BDB derivatives with improved solubility and bioavailability. Another area of interest is the exploration of BDB's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential side effects.

Synthesis Methods

The synthesis of BDB involves the reaction of 2-bromo-1-butene and catechol boronic acid in the presence of a palladium catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization.

properties

CAS RN

18885-81-9

Product Name

2-Butyl-4H-1,3,2-benzodioxaborinine

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

2-butyl-4H-1,3,2-benzodioxaborinine

InChI

InChI=1S/C11H15BO2/c1-2-3-8-12-13-9-10-6-4-5-7-11(10)14-12/h4-7H,2-3,8-9H2,1H3

InChI Key

KUCAIHPJCYHJHE-UHFFFAOYSA-N

SMILES

B1(OCC2=CC=CC=C2O1)CCCC

Canonical SMILES

B1(OCC2=CC=CC=C2O1)CCCC

Origin of Product

United States

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